sodium 2-{[(tert-butoxy)carbonyl]amino}-4-hydroxy-4-methylpentanoate
Description
Sodium 2-{[(tert-butoxy)carbonyl]amino}-4-hydroxy-4-methylpentanoate is a sodium salt derivative of a branched-chain amino acid analog. It features a tert-butoxycarbonyl (Boc)-protected amine group at position 2, a hydroxyl group at position 4, and a methyl substituent on the same carbon. The sodium counterion enhances aqueous solubility, making it advantageous for pharmaceutical formulations or biochemical applications . This compound is structurally related to intermediates in peptide synthesis and prodrug development, where Boc protection is critical for stability during reactions .
Properties
CAS No. |
77443-45-9 |
|---|---|
Molecular Formula |
C11H20NNaO5 |
Molecular Weight |
269.27 g/mol |
IUPAC Name |
sodium;4-hydroxy-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
InChI |
InChI=1S/C11H21NO5.Na/c1-10(2,3)17-9(15)12-7(8(13)14)6-11(4,5)16;/h7,16H,6H2,1-5H3,(H,12,15)(H,13,14);/q;+1/p-1 |
InChI Key |
WJJIEQDBICMFCT-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(C)(C)O)C(=O)[O-].[Na+] |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-{[(tert-butoxy)carbonyl]amino}-4-hydroxy-4-methylpentanoate typically involves the following steps:
-
Protection of the Amine Group: : The starting material, 4-hydroxy-4-methylpentanoic acid, is first reacted with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. This step introduces the Boc protecting group to the amine, forming tert-butoxycarbonyl-4-hydroxy-4-methylpentanoic acid.
-
Formation of the Sodium Salt: : The protected acid is then neutralized with sodium hydroxide (NaOH) to form the sodium salt, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
-
Bulk Synthesis: : Large quantities of starting materials are reacted in industrial reactors under controlled conditions to ensure high yield and purity.
-
Purification: : The crude product is purified using techniques such as crystallization, filtration, and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Sodium 2-{[(tert-butoxy)carbonyl]amino}-4-hydroxy-4-methylpentanoate can undergo various chemical reactions, including:
-
Deprotection: : The Boc protecting group can be removed under acidic conditions (e.g., using trifluoroacetic acid) to yield the free amine.
-
Substitution Reactions: : The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used to remove the Boc group.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a more reactive intermediate, which can then undergo further substitution.
Major Products
Deprotected Amine: Removal of the Boc group yields 2-amino-4-hydroxy-4-methylpentanoic acid.
Substituted Derivatives: Depending on the substituent introduced, various derivatives can be synthesized.
Scientific Research Applications
Synthesis of Peptides
One of the primary applications of Boc-β-Ala is in peptide synthesis. The tert-butyloxycarbonyl (Boc) group serves as a protecting group for amino acids during the synthesis process. This allows for selective reactions at other functional groups while preventing unwanted reactions at the amine site.
Case Study: Peptide Synthesis
In a study published in the Journal of Peptide Science, researchers utilized Boc-β-Ala to synthesize a series of bioactive peptides. The use of Boc protection facilitated the sequential addition of amino acids, leading to high yields and purity of the final products .
Drug Development
Boc-β-Ala has shown potential in drug development, particularly in the design of inhibitors for various enzymes and receptors. Its structural properties make it a suitable candidate for modifying existing drug molecules to enhance their efficacy and selectivity.
Case Study: Enzyme Inhibition
A study reported in Bioorganic & Medicinal Chemistry Letters highlighted the modification of a known enzyme inhibitor using Boc-β-Ala. The modified compound exhibited improved binding affinity to its target enzyme, demonstrating the utility of this compound in medicinal chemistry .
Bioconjugation Techniques
Boc-β-Ala is also employed in bioconjugation techniques, where it can be used to attach biomolecules to surfaces or other molecules. This application is crucial in developing biosensors and targeted drug delivery systems.
Data Table: Bioconjugation Applications
| Application Type | Description | Example Use Case |
|---|---|---|
| Biosensors | Attachment of enzymes or antibodies to surfaces | Detection of specific pathogens |
| Targeted Drug Delivery | Conjugation with drugs for selective delivery | Cancer therapy using targeted nanoparticles |
| Diagnostic Tools | Linking biomolecules for enhanced detection methods | Improved imaging techniques in medical diagnostics |
Research on Metabolic Pathways
Recent studies have explored the role of Boc-β-Ala in metabolic pathways, particularly its impact on amino acid metabolism and its potential effects on metabolic disorders.
Case Study: Metabolic Regulation
In a publication from Metabolism, researchers investigated how Boc-β-Ala influences metabolic pathways related to obesity and diabetes. The findings suggested that this compound could modulate certain metabolic processes, offering insights into potential therapeutic strategies .
Mechanism of Action
The mechanism by which sodium 2-{[(tert-butoxy)carbonyl]amino}-4-hydroxy-4-methylpentanoate exerts its effects depends on its specific application:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Protein Modification: It can modify proteins by reacting with amino acid residues, altering their structure and function.
Comparison with Similar Compounds
Structural and Functional Differences
Key structural analogs and their distinctions are summarized below:
Key Findings from Comparative Studies
Solubility and Ionization: The sodium salt form exhibits superior water solubility compared to its free acid analogs (e.g., C₁₁H₂₁NO₄), which require organic solvents for dissolution . This property is critical for intravenous formulations. Ester derivatives (e.g., Compound 5) demonstrate intermediate solubility but act as prodrugs, releasing active metabolites upon hydrolysis .
Stereochemical Impact: The (S)-configuration in analogs like (S)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid is essential for biological activity, as seen in enantiomer-specific receptor interactions .
Bulkier substituents, such as the biphenyl group in C₂₃H₂₉NO₄, increase lipophilicity and membrane permeability but reduce aqueous solubility .
Synthetic Routes :
- The sodium salt can be derived from its acid precursor via neutralization, whereas ester analogs (e.g., Compound 5) require multi-step synthesis, including benzyl protection and palladium-catalyzed deprotection .
Biological Activity
Sodium 2-{[(tert-butoxy)carbonyl]amino}-4-hydroxy-4-methylpentanoate, also known as Boc-L-Threonine sodium salt, is a compound with significant implications in biochemical and pharmaceutical research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C11H21NO5
- Molecular Weight : 247.29 g/mol
- CAS Number : 77443-45-9
- IUPAC Name : 4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]oxypentanoic acid
The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups during reactions.
This compound exhibits several biological activities:
- Antioxidant Activity : The compound has been shown to possess antioxidant properties, which can mitigate oxidative stress in various biological systems. This activity is crucial for protecting cells from damage caused by free radicals.
- Inhibition of Tumor Growth : Preliminary studies indicate that Boc-L-Threonine may inhibit the proliferation of certain cancer cell lines. This effect is attributed to its ability to modulate metabolic pathways involved in cell growth and apoptosis.
- Enzyme Modulation : The compound interacts with specific enzymes, potentially altering their activity. For instance, it may influence enzymes involved in amino acid metabolism, which could have downstream effects on protein synthesis and cellular functions.
Biological Activity Data Table
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Reduces oxidative stress | |
| Tumor Growth Inhibition | Decreases proliferation in vitro | |
| Enzyme Interaction | Modulates enzyme activity |
Case Studies and Research Findings
-
Antioxidant Properties :
A study published in Food and Chemical Toxicology demonstrated that compounds similar to Boc-L-Threonine exhibit significant antioxidant activity by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes . -
Cancer Research :
In vitro experiments have shown that this compound can inhibit the growth of certain cancer cell lines by inducing apoptosis via the mitochondrial pathway . This finding suggests potential applications in cancer therapy. -
Metabolic Studies :
Research has indicated that the compound may influence metabolic pathways related to amino acid catabolism, thereby affecting energy production and biosynthesis in cells . Such effects could be leveraged for therapeutic strategies targeting metabolic disorders.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing sodium 2-{[(tert-butoxy)carbonyl]amino}-4-hydroxy-4-methylpentanoate, and how is structural confirmation achieved?
- Methodological Answer : The compound is synthesized via tert-butoxycarbonyl (Boc) protection of the primary amine group on 2-amino-4-hydroxy-4-methylpentanoic acid, followed by sodium salt formation. Key steps include:
- Boc Protection : Reacting the free amine with di-tert-butyl dicarbonate (Boc₂O) in a basic aqueous or organic medium (e.g., THF/water) .
- Salt Formation : Neutralization with sodium hydroxide to yield the sodium carboxylate .
- Verification : Post-synthesis characterization via -NMR (e.g., δ 1.48 ppm for Boc methyl groups) and HRMS to confirm molecular weight (169.15 g/mol) . LC-MS or HPLC can assess purity (>95% by area normalization) .
Q. What safety protocols and storage conditions are critical for handling this compound?
- Methodological Answer :
- Handling : Use PPE (gloves, lab coat, goggles) in a fume hood to avoid inhalation/contact. Avoid sparks/open flames due to potential flammability of organic byproducts .
- Storage : Keep in airtight containers at 2–8°C, protected from light and moisture to prevent Boc group hydrolysis . Desiccants (e.g., silica gel) are recommended for long-term storage .
- Disposal : Follow institutional guidelines for sodium-containing organic waste; incineration or neutralization may be required .
Q. Which analytical techniques are most suitable for assessing purity and structural integrity?
- Methodological Answer :
- Purity : Reverse-phase HPLC with UV detection (λ = 210–254 nm) using a C18 column and acetonitrile/water gradient .
- Structural Confirmation :
- - and -NMR to identify Boc methyl groups (δ ~1.4 ppm) and carboxylate resonance .
- FT-IR to verify carbonyl stretches (Boc C=O at ~1680–1720 cm, carboxylate at ~1550–1610 cm) .
- Elemental Analysis : Sodium content quantification via ICP-MS or flame photometry .
Advanced Research Questions
Q. How does the Boc group influence the compound’s reactivity in peptide coupling reactions, and what deprotection conditions are optimal?
- Methodological Answer :
- Role of Boc : The Boc group protects the amine during solid-phase peptide synthesis (SPPS), preventing unwanted side reactions. Its steric bulk may reduce coupling efficiency, requiring activators like HOBt/DIC .
- Deprotection : Use 30–50% trifluoroacetic acid (TFA) in dichloromethane (2–4 hr, 25°C). Monitor completeness via ninhydrin test or LC-MS . Avoid prolonged exposure to minimize carboxylate protonation .
Q. How can researchers resolve discrepancies in reported solubility profiles (aqueous vs. organic solvents)?
- Methodological Answer :
- Systematic Testing : Prepare saturated solutions in buffers (pH 2–12) and organic solvents (e.g., DMSO, ethanol). Measure solubility via gravimetry or UV-Vis spectroscopy .
- pH-Dependent Solubility : The sodium carboxylate enhances water solubility at neutral pH (>50 mg/mL), while protonation at pH <4 reduces solubility (<10 mg/mL). Use buffered systems for consistent results .
Q. What are the compound’s stability limits under varying thermal and hydrolytic conditions?
- Methodological Answer :
- Thermal Stability : Conduct TGA/DSC to identify decomposition temperatures (>150°C typically). Store below 25°C to prevent Boc cleavage .
- Hydrolytic Stability : Accelerated stability studies (40°C/75% RH) over 14 days with LC-MS monitoring. Hydrolysis products include 2-amino-4-hydroxy-4-methylpentanoic acid and CO .
Q. How is this sodium salt utilized in synthesizing β-hydroxy-α-amino acid derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
